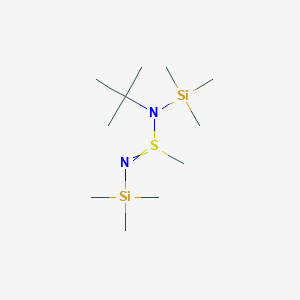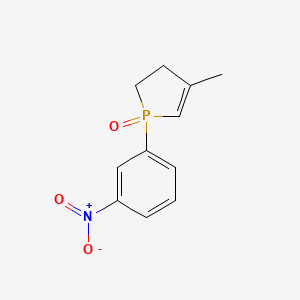
Bis(hydroxymethyl)phosphinic acid;pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(hydroxymethyl)phosphinic acid;pyridine is a compound that combines the properties of phosphinic acids and pyridine. Phosphinic acids are known for their role in various biological and chemical processes, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. This combination results in a compound with unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(hydroxymethyl)phosphinic acid;pyridine typically involves the reaction of corresponding aldehydes with aqueous hypophosphorous acid. This reaction can be carried out in the presence of a mineral acid, leading to the formation of bis(hydroxymethyl)phosphinic acids in moderate yields . Another method involves the use of bis(trimethylsilyl)phosphonite as a phosphorus nucleophile, reacting with heterocyclic imines, followed by methanolysis of the addition intermediates .
Industrial Production Methods
the methods mentioned above can be scaled up for industrial applications, particularly the use of recombinant microbial whole cells for biocatalytic processes .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(hydroxymethyl)phosphinic acid;pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted pyridine compounds .
Wissenschaftliche Forschungsanwendungen
Bis(hydroxymethyl)phosphinic acid;pyridine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for proteolytic enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of bis(hydroxymethyl)phosphinic acid;pyridine involves its interaction with molecular targets such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, interfering with the enzyme’s natural substrate binding . This interaction can alter the enzyme’s function and inhibit its activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hypophosphorous acid: A related compound with similar phosphorus chemistry.
Phosphonic acids: Compounds with a similar structure but different oxidation states.
Phosphine derivatives: Compounds that share the phosphorus atom but differ in their chemical properties.
Uniqueness
Bis(hydroxymethyl)phosphinic acid;pyridine is unique due to its combination of phosphinic acid and pyridine properties. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
94491-92-6 |
|---|---|
Molekularformel |
C7H12NO4P |
Molekulargewicht |
205.15 g/mol |
IUPAC-Name |
bis(hydroxymethyl)phosphinic acid;pyridine |
InChI |
InChI=1S/C5H5N.C2H7O4P/c1-2-4-6-5-3-1;3-1-7(5,6)2-4/h1-5H;3-4H,1-2H2,(H,5,6) |
InChI-Schlüssel |
UGFGMFUVJOQNSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC=C1.C(O)P(=O)(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane](/img/structure/B14369377.png)

![Ethyl 3-[3-(pyridin-3-YL)propoxy]propanoate](/img/structure/B14369390.png)

![N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide](/img/structure/B14369399.png)



phosphanium bromide](/img/structure/B14369441.png)

![2-[(Benzenesulfonyl)methyl]-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl](/img/structure/B14369454.png)

